![molecular formula C22H29N3O4 B3017146 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049414-30-3](/img/structure/B3017146.png)
2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as MPPEA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MPPEA belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Scientific Research Applications
- Radical Behavior : The nearly orthogonal 2-methoxyphenyl group disrupts π-stacking observed in organic radicals. Researchers investigate its structure-to-magnetism correlation, as seen in the Blatter radical .
- Magnetic Exchange Interactions : Understanding the magnetic interactions within this compound is crucial. Density functional theory (DFT) calculations provide insights into exchange interactions and magnetic susceptibility .
Materials Science and Magnetic Properties
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the functioning of the α1-AR. These receptors are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR. The compound’s interaction with these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-8-4-3-7-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-10-6-5-9-20(21)28-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKYVSYNFOXTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide |
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